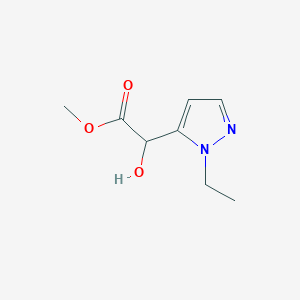![molecular formula C10H18Cl2N2 B13544992 N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride CAS No. 2825011-41-2](/img/structure/B13544992.png)
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is a chemical compound with the molecular formula C10H16N2. It is also known by its IUPAC name, N1,N~2~-dimethyl-N~1~-phenyl-1,2-ethanediamine. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride typically involves the reaction of N-methylaniline with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The product is then purified through crystallization or distillation to obtain the desired compound in high purity .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure it meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and substituted aniline derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, agrochemicals, and other organic compounds
Mécanisme D'action
The mechanism of action of N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methylaniline: An aniline derivative with similar chemical properties but different applications.
N-ethylmethylamine: Another amine derivative used in organic synthesis.
N-methyl-N-(N,N-dimethylaminoethyl)-aminoethanol: A compound with similar structural features but different functional groups
Uniqueness
N-methyl-N-[2-(methylamino)ethyl]anilinedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it particularly valuable in research and industrial applications where precise chemical modifications are required .
Propriétés
Numéro CAS |
2825011-41-2 |
|---|---|
Formule moléculaire |
C10H18Cl2N2 |
Poids moléculaire |
237.17 g/mol |
Nom IUPAC |
N,N'-dimethyl-N'-phenylethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C10H16N2.2ClH/c1-11-8-9-12(2)10-6-4-3-5-7-10;;/h3-7,11H,8-9H2,1-2H3;2*1H |
Clé InChI |
YEXBUMUXCRENFR-UHFFFAOYSA-N |
SMILES canonique |
CNCCN(C)C1=CC=CC=C1.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


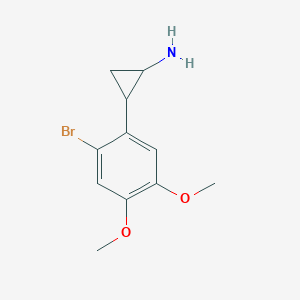
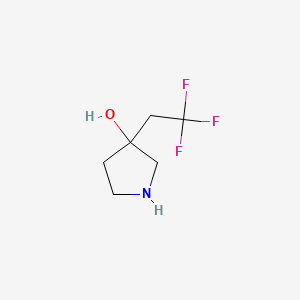
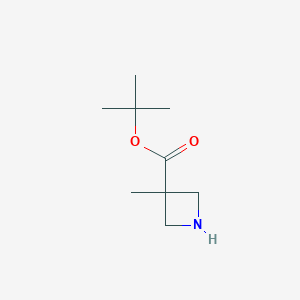
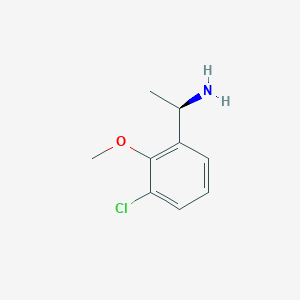
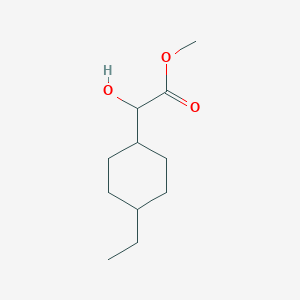
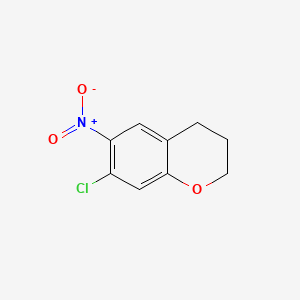
![Tert-butyl 2-[(2-bromopyrimidin-5-yl)oxy]acetate](/img/structure/B13544948.png)
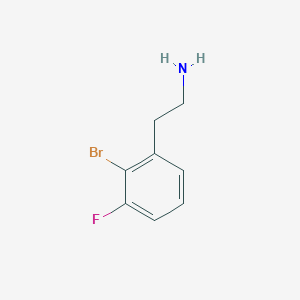
![[2-(1-Benzylpyrrolidin-2-yl)cyclopropyl]methanamine](/img/structure/B13544961.png)
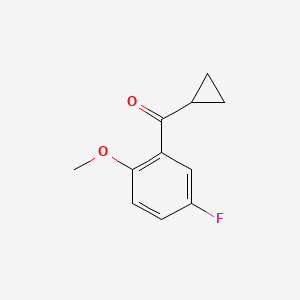
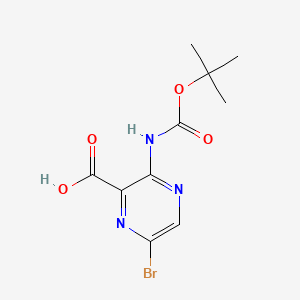
![rac-(1R,3R,5R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13544970.png)

